![molecular formula C19H16N2O2 B5877084 1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)
1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone is a chemical compound commonly known as MPPE. It is a synthetic organic compound that has been used in scientific research for various purposes. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of MPPE is not fully understood, but it is believed to work by modulating the levels of neurotransmitters in the brain, such as serotonin and dopamine. MPPE has been shown to increase the levels of these neurotransmitters in animal models, which could explain its anxiolytic and antidepressant effects. Additionally, MPPE has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory properties.
Biochemical and Physiological Effects
MPPE has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which could explain its anxiolytic and antidepressant effects. Additionally, MPPE has been shown to inhibit the production of pro-inflammatory cytokines, which could explain its anti-inflammatory properties. MPPE has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, which could explain its antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
MPPE has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its biochemical and physiological effects. Additionally, MPPE has been shown to be safe and well-tolerated in animal models, making it a potential candidate for further research. However, there are also some limitations to using MPPE in lab experiments. For example, its mechanism of action is not fully understood, and its effects on humans are not yet known.
Orientations Futures
There are several future directions for research on MPPE. One potential area of research is the development of MPPE as a therapeutic agent for the treatment of anxiety and depression in humans. Additionally, further research is needed to understand the mechanism of action of MPPE and its effects on humans. Other potential areas of research include the development of MPPE as a therapeutic agent for the treatment of inflammatory diseases and the study of its effects on other neurotransmitters and enzymes in the brain.
Conclusion
In conclusion, MPPE is a synthetic organic compound that has been extensively studied for its biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its effects on humans. Overall, MPPE has the potential to be a valuable tool in scientific research and a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
MPPE can be synthesized using different methods. One of the most common methods is through the reaction of 4-(2-methyl-6-phenyl-4-pyrimidinyl)phenol with acetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a palladium catalyst and hydrogen gas to obtain MPPE. Other methods of synthesis include the reaction of 4-(2-methyl-6-phenyl-4-pyrimidinyl)phenol with acetic anhydride in the presence of a base such as pyridine.
Applications De Recherche Scientifique
MPPE has been used in scientific research for various purposes. One of the most common applications is in the study of the central nervous system. MPPE has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, MPPE has been studied for its anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-[4-(2-methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)15-8-10-17(11-9-15)23-19-12-18(20-14(2)21-19)16-6-4-3-5-7-16/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHMTNCCUPYOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methyl-6-phenylpyrimidin-4-yl)oxyphenyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5877014.png)
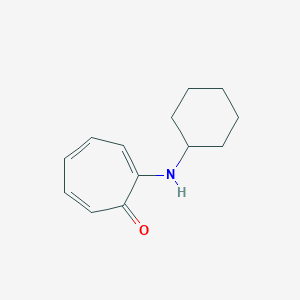
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)
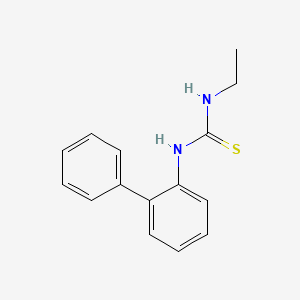
![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)
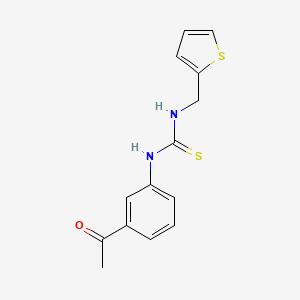
![N-benzyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5877047.png)
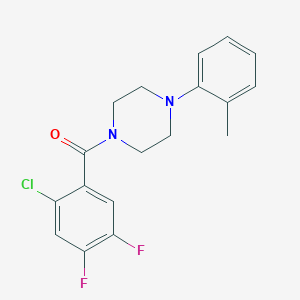
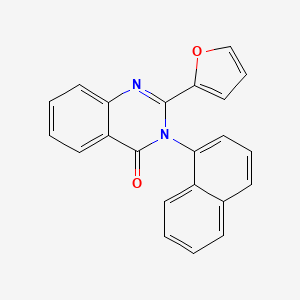
![7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5877058.png)
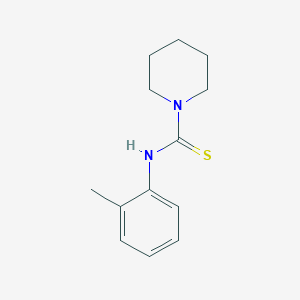
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5877067.png)
![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)